molecular formula C18H16O2 B14189938 Benzoic acid, 4-(4-phenyl-1-butynyl)-, methyl ester CAS No. 835652-92-1

Benzoic acid, 4-(4-phenyl-1-butynyl)-, methyl ester

Cat. No.: B14189938
CAS No.: 835652-92-1
M. Wt: 264.3 g/mol
InChI Key: UIJYIHASSRLYGR-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(4-phenyl-1-butynyl)-, methyl ester: is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a benzoic acid moiety substituted with a 4-phenyl-1-butynyl group and esterified with a methyl group. This compound is known for its unique structural features, including multiple bonds and aromatic rings, which contribute to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(4-phenyl-1-butynyl)-, methyl ester typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(4-phenyl-1-butynyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison:

Properties

CAS No.

835652-92-1

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

methyl 4-(4-phenylbut-1-ynyl)benzoate

InChI

InChI=1S/C18H16O2/c1-20-18(19)17-13-11-16(12-14-17)10-6-5-9-15-7-3-2-4-8-15/h2-4,7-8,11-14H,5,9H2,1H3

InChI Key

UIJYIHASSRLYGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CCCC2=CC=CC=C2

Origin of Product

United States

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